

CAS number and IUPAC name for 5-Ethynyl-1H-imidazole

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Compound of Interest

Compound Name: 5-Ethynyl-1H-imidazole

Cat. No.: B2477778

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An In-depth Technical Guide to **5-Ethynyl-1H-imidazole** for Advanced Research and Drug Development

Introduction

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.^{[1][2][3]} Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, make it a "privileged scaffold" for drug design.^{[4][5]} Imidazole derivatives have found extensive applications as anticancer, antifungal, antiprotozoal, and antihypertensive agents.^{[4][6][7]} This guide focuses on a particularly valuable derivative: **5-Ethynyl-1H-imidazole**. The incorporation of a terminal alkyne (ethynyl group) onto the imidazole ring provides a versatile chemical handle for a variety of coupling reactions, making it an exceptionally useful building block for the synthesis of complex molecular architectures and for the development of targeted covalent inhibitors.^[8]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the core molecular attributes, synthesis, reactivity, and applications of **5-Ethynyl-1H-imidazole**, grounded in established scientific principles and supported by authoritative references.

Chapter 1: Core Molecular Attributes

5-Ethynyl-1H-imidazole is a small, functionalized heterocycle with significant potential in synthetic and medicinal chemistry. Its structure combines the aromatic stability and hydrogen-bonding capabilities of the imidazole ring with the high reactivity of a terminal alkyne.

Key Identifiers and Properties

Property	Value	Source
IUPAC Name	5-ethynyl-1H-imidazole	[9]
CAS Number	57121-48-9	[9]
Molecular Formula	C ₅ H ₄ N ₂	[9]
Molecular Weight	92.10 g/mol	[9]
Canonical SMILES	C#CC1=CN=CN1	[9]
InChIKey	BJXDBXQZKWQSBV-UHFFFAOYSA-N	[9]

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[4] The N-1 proton is weakly acidic, while the N-3 nitrogen is basic due to its available lone pair of electrons. This dual nature is critical for its role in biological systems, often acting as a proton shuttle in enzyme active sites. The ethynyl group is a high-energy, linear functional group that serves as a key reactive site for a variety of chemical transformations, most notably in carbon-carbon bond formation.

Chapter 2: Synthesis and Mechanistic Insights

The synthesis of substituted imidazoles can be achieved through various methods, with the van Leusen imidazole synthesis being a notable example that combines an aldehyde, an amine, and tosylmethyl isocyanide (TosMIC).[10] For the specific synthesis of **5-Ethynyl-1H-imidazole**, a common and effective strategy would involve the introduction of the ethynyl group onto a pre-formed, suitably functionalized imidazole ring, such as a halo-imidazole, via a Sonogashira cross-coupling reaction.

Proposed Synthetic Protocol: Sonogashira Coupling

This protocol describes a plausible, field-proven methodology for the synthesis of **5-Ethynyl-1H-imidazole** from 5-iodo-1H-imidazole. The choice of a protected alkyne, such as (trimethylsilyl)acetylene, is a standard practice to prevent self-coupling and other side reactions of the terminal alkyne under the reaction conditions.

Step 1: Sonogashira Coupling Reaction

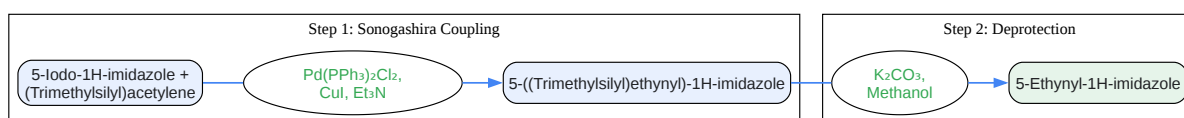
- To a dry, argon-purged Schlenk flask, add 5-iodo-1H-imidazole (1 equivalent), copper(I) iodide (0.05 equivalents), and bis(triphenylphosphine)palladium(II) dichloride (0.025 equivalents).
- Add a suitable solvent system, such as a 2:1 mixture of anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N).
- Stir the mixture at room temperature until all solids are dissolved.
- Add (trimethylsilyl)acetylene (1.2 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

Step 2: Deprotection of the Silyl Group

- Dissolve the crude 5-((trimethylsilyl)ethynyl)-1H-imidazole intermediate from the previous step in methanol.
- Add potassium carbonate (2 equivalents) to the solution.
- Stir the mixture at room temperature, monitoring the deprotection by TLC.
- Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, **5-Ethynyl-1H-imidazole**.
- Purify the product via column chromatography on silica gel.

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of **5-Ethynyl-1H-imidazole**.

Chapter 3: Chemical Reactivity and Handling

The reactivity of **5-Ethynyl-1H-imidazole** is dominated by its two key functional groups: the imidazole ring and the terminal alkyne.

- **Imidazole Ring Reactivity:** The imidazole ring can undergo electrophilic substitution, although it is less reactive than pyrrole.^[1] Electrophilic attack typically occurs at the N-3 position.^[11] The N-1 position can be deprotonated to form an imidazolidide anion, which is a potent nucleophile.
- **Ethynyl Group Reactivity:** The terminal alkyne is a versatile functional group. The acidic proton on the alkyne can be removed by a strong base to form an acetylide, which can then act as a nucleophile. The alkyne can also participate in a wide range of reactions, including:
 - **Click Chemistry:** Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

- Sonogashira Coupling: Palladium-catalyzed coupling with aryl or vinyl halides.
- Hydration: To form a methyl ketone.
- Reduction: To form the corresponding alkene or alkane.

Safety and Handling

Based on available data, **5-Ethynyl-1H-imidazole** should be handled with care in a laboratory setting.^[9]

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

Chapter 4: Applications in Drug Discovery and Materials Science

The unique combination of the imidazole scaffold and the ethynyl group makes **5-Ethynyl-1H-imidazole** a highly valuable building block in several areas of chemical research.

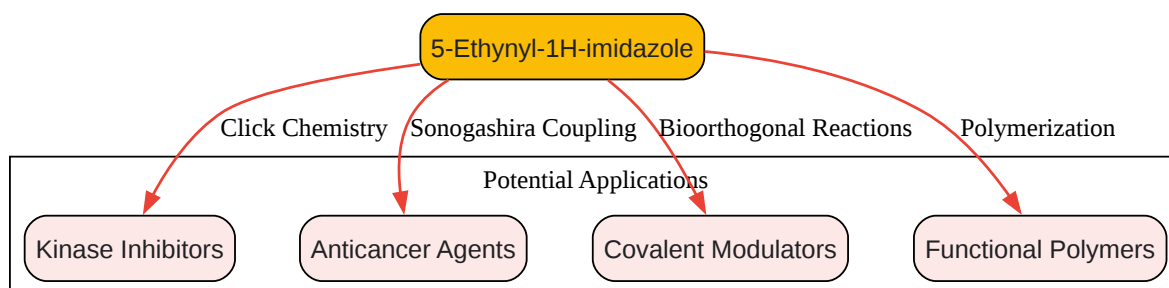
Medicinal Chemistry and Drug Discovery

The imidazole core is a key component in numerous FDA-approved drugs.^[6] Its derivatives are known to exhibit a wide array of pharmacological activities, with a significant focus on cancer drug discovery.^{[2][7][12]} The imidazole scaffold is particularly suited for the development of kinase inhibitors.^[5]

5-Ethynyl-1H-imidazole can be used as a starting material to generate libraries of complex molecules for high-throughput screening. The ethynyl group allows for its facile incorporation

into larger molecules via robust coupling chemistries, serving as a linchpin for creating novel chemical entities with therapeutic potential.

Role as a Versatile Synthetic Intermediate



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Caption: Applications of **5-Ethynyl-1H-imidazole** as a building block.

Covalent Inhibitors

The ethynyl group can serve as a reactive handle for designing targeted covalent inhibitors. While not as reactive as an acrylamide, terminal alkynes can be engineered to react with specific nucleophilic residues, such as cysteine, in a protein's active site, leading to irreversible inhibition. This strategy has been explored with related ethynyl-heterocycles.[8]

Conclusion

5-Ethynyl-1H-imidazole is a molecule of significant strategic importance for researchers in organic synthesis, medicinal chemistry, and materials science. Its combination of a biologically relevant imidazole core and a synthetically versatile ethynyl group provides a powerful platform for the creation of novel and complex molecular structures. From the development of next-generation kinase inhibitors to the synthesis of advanced functional materials, the potential applications of this building block are vast and continue to expand. This guide has provided a foundational understanding of its properties, synthesis, and utility, intended to empower scientists to leverage this valuable compound in their research endeavors.

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